N-methyl-N-(2-hydroxyethyl)-p-toluamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N,4-dimethylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-9-3-5-10(6-4-9)11(14)12(2)7-8-13/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
AUENAVFCDBZTEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)CCO |
Origin of Product |
United States |
Polymer Science Applications:as a Bifunctional Molecule, It Could Be Investigated As a Monomer or Chain Modifier in Polymer Synthesis. the Hydroxyl Group Could Be Used for Esterification to Create Polyester Chains, While the Aromatic P Toluamide Core Would Be Incorporated into the Polymer Backbone, Potentially Enhancing Thermal Stability and Rigidity. Research Could Explore Its Use in Creating:
Novel polyesters and polyurethanes.
Epoxy resin hardeners, where the hydroxyl group reacts with epoxide rings.
Intermediate for Organic Synthesis:the Compound Serves As a Versatile Intermediate for Creating More Complex Molecules. the Hydroxyl Group Can Be Readily Converted to Other Functional Groups, Providing a Point of Attachment for Further Chemical Elaboration. Potential Transformations for Investigation Include:
Synthetic Strategies for N-methyl-N-(2-hydroxyethyl)-p-toluamide
The primary approach to synthesizing this compound is through the formation of an amide bond, a cornerstone reaction in organic chemistry. This can be achieved through various strategies, most notably by reacting a carboxylic acid derivative with an appropriate amine.
A reliable and widely used method for preparing amides is the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine. This pathway is efficient and allows for the direct coupling of the desired molecular fragments.
The synthesis of this compound can be effectively accomplished via the Schotten-Baumann reaction. organic-chemistry.orgwebsite-files.comwikipedia.org This method involves the acylation of an amine with an acid chloride. In this specific synthesis, the precursors are p-toluoyl chloride and N-methyl-2-hydroxyethylamine.
While the acid chloride method is robust, modern synthetic chemistry has seen the development of various catalytic systems to form amide bonds directly from carboxylic acids or through other pathways like transamidation, which can be more atom-economical and avoid the use of harsh reagents. mdpi.com
Recent advancements include the use of metal-based catalysts and organocatalysts. For instance, heterogeneous catalytic systems, such as Co-Ni composites, have been developed for the synthesis of amides through the oxidative coupling of aldehydes with N-substituted formamides under mild conditions. researchgate.net Transition metals like nickel are also used to activate amide C-N bonds, enabling transformations such as the conversion of amides to esters, a process that highlights the ability of these catalysts to mediate reactions at the amide linkage. nih.gov
Furthermore, direct amidation of carboxylic acids can be promoted by catalysts that facilitate the removal of water. Simple organic molecules, such as acetic acid, have been shown to catalyze N-hydroxyacetylation reactions, acting as both a catalyst and a solvent to promote the formation of an intermediate that facilitates the eventual release of water. researchgate.net Hydroxylamine salts have also been identified as effective catalysts for transamidation reactions, converting primary amides into secondary amides. mdpi.com
| Catalyst Type | Reaction | Key Features |
|---|---|---|
| Inorganic Base (e.g., NaOH) | Acylation with Acid Chlorides (Schotten-Baumann) | Stoichiometric use; neutralizes HCl byproduct. organic-chemistry.orgwebsite-files.com |
| Co-Ni Composites | Oxidative Amidation | Heterogeneous catalyst, mild conditions. researchgate.net |
| Hydroxylamine Salts | Transamidation | Catalytic activation of primary amides. mdpi.com |
| Acetic Acid | N-hydroxyacetylation | Acts as both catalyst and solvent. researchgate.net |
Optimizing the yield for the synthesis of this compound via the Schotten-Baumann pathway requires careful control of several factors. A primary competing reaction is the hydrolysis of the p-toluoyl chloride by the aqueous base, which produces the unreactive p-toluate (B1214165) salt. cam.ac.uk
To maximize the amidation product and minimize hydrolysis, the following parameters are critical:
Addition Rate of Base : The base should be added slowly to maintain a controlled pH and ensure that its primary role is to neutralize the generated HCl rather than hydrolyzing the acid chloride. organic-chemistry.org
Temperature : The reaction is typically carried out at low temperatures (e.g., 0-5 °C) to reduce the rate of the competing hydrolysis reaction.
Stirring : Efficient mixing at the interface of the organic and aqueous layers is crucial for bringing the reactants into contact and achieving a high reaction rate.
Stoichiometry : Using a slight excess of the acid chloride can ensure complete consumption of the more valuable amine, although this may require more extensive purification to remove unreacted acid chloride and its hydrolysis product.
Recent studies have shown that conducting the Schotten-Baumann reaction in a continuous flow system can significantly suppress the undesired hydrolysis by enabling better control over mixing and reaction time, leading to higher space-time yields compared to traditional batch conditions. cam.ac.uk
Amide Bond Formation via Carboxylic Acid Derivatives and Amines
Derivatization and Analog Synthesis of this compound
The presence of a primary hydroxyl group in the this compound molecule provides a convenient handle for further chemical modification, allowing for the synthesis of a variety of analogs and derivatives.
The free hydroxyl group on the 2-hydroxyethyl side chain can be readily converted into an ester. This esterification can be accomplished using standard acylating agents such as acid chlorides or acid anhydrides in the presence of a base catalyst. For example, reacting this compound with acetyl chloride or acetic anhydride (B1165640), typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, would yield the corresponding acetate (B1210297) ester.
This type of derivatization is a common strategy for modifying the physicochemical properties of a molecule. The reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent. The base is required to neutralize the acidic byproduct (HCl or a carboxylic acid). The choice of solvent and reaction conditions can be tailored to optimize the yield and purity of the resulting ester. Chemoselective derivatization using acetic anhydride has been shown to be effective for transforming hydroxyl groups even within complex mixtures. nih.gov
| Acylating Agent | Base/Catalyst | Potential Ester Product |
|---|---|---|
| Acetyl Chloride | Triethylamine or Pyridine | 2-(N-methyl-4-methylbenzamido)ethyl acetate |
| Acetic Anhydride | Pyridine or DMAP | 2-(N-methyl-4-methylbenzamido)ethyl acetate |
| Benzoyl Chloride | Triethylamine or Pyridine | 2-(N-methyl-4-methylbenzamido)ethyl benzoate |
| Propionic Anhydride | Pyridine or DMAP | 2-(N-methyl-4-methylbenzamido)ethyl propanoate |
Functional Group Interconversions at the Amide Nitrogen
Functional group interconversions at the amide nitrogen of this compound can be challenging due to the stability of the tertiary amide bond. However, specific transformations can be envisaged.
One potential transformation is the N-dealkylation of the methyl group. This can be a difficult process but might be achievable under specific and often harsh conditions, for instance, using certain strong Lewis acids or via oxidative methods. Such a transformation would yield N-(2-hydroxyethyl)-p-toluamide, a secondary amide.
Another possibility is the modification of the hydroxyethyl (B10761427) group. For instance, the hydroxyl group can be esterified by reaction with an acyl chloride or a carboxylic anhydride in the presence of a base. This would lead to the formation of an ester derivative, for example, N-(2-acetoxyethyl)-N-methyl-p-toluamide. Alternatively, the hydroxyl group could be converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride. This would open up possibilities for subsequent nucleophilic substitution reactions at the ethyl side chain.
Aromatic Ring Functionalization Strategies
Common aromatic functionalization reactions that could be applied include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the aromatic ring, predominantly at a position meta to the amide and ortho to the methyl group.
Halogenation: Using reagents like bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) could introduce a bromine atom to the aromatic ring.
Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid catalyst, could introduce an acyl or alkyl group to the aromatic ring. The substitution pattern would be influenced by the directing effects of the existing substituents.
Purification and Isolation Techniques for this compound and its Derivatives
The purification and isolation of this compound and its derivatives are crucial steps to obtain materials of high purity. The choice of technique depends on the physical properties of the compound (e.g., solid or liquid, polarity) and the nature of the impurities.
Table 2: Purification Techniques for N-substituted Amides
| Technique | Principle | Application |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid amides. |
| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase. | Separation of amides from reactants, byproducts, and other impurities. |
| Distillation | Difference in boiling points of components in a liquid mixture. | Purification of liquid amides that are thermally stable. |
| Extraction | Differential solubility of a compound in two immiscible liquid phases. | Initial work-up to remove water-soluble or acid/base-soluble impurities. |
For this compound, which is expected to be a relatively polar molecule due to the hydroxyl and amide groups, column chromatography on silica (B1680970) gel is a likely effective purification method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would likely provide good separation from less polar impurities.
If the compound is a solid, recrystallization from a suitable solvent or solvent mixture could be an efficient method for obtaining a highly pure product. The choice of solvent would be determined by the solubility profile of the amide.
Following synthesis, a typical work-up procedure would involve an aqueous extraction to remove water-soluble reagents and byproducts. For instance, washing the organic reaction mixture with a dilute acid solution can remove basic impurities like triethylamine, while a wash with a dilute base solution can remove any unreacted p-toluic acid.
The purity of the final product would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).
Despite a comprehensive search for spectroscopic data, specific experimental or high-quality predicted spectral analyses for the chemical compound This compound are not available in the public domain. Crafting a detailed and scientifically accurate article as per the requested outline requires precise data from various spectroscopic methods, including Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and two-dimensional NMR techniques.
The absence of this foundational data for this compound makes it impossible to provide a thorough and accurate elucidation of its structure and bonding characteristics. While spectral information for related compounds, such as N-methyl-p-toluamide and other substituted toluamides, is accessible, extrapolating this data would not meet the stringent requirements for scientific accuracy for the specific molecule . The unique structural contribution of the N-(2-hydroxyethyl) group significantly influences the compound's spectroscopic fingerprint.
Therefore, the generation of the requested article with the specified detailed sections and data tables cannot be completed at this time due to the lack of necessary scientific data.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound. Through ionization and analysis of the mass-to-charge ratio of the resulting ions, precise information about a molecule's composition and connectivity can be obtained.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound, the expected elemental composition is C11H15NO2. HRMS would confirm this by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass.
Table 1: Theoretical HRMS Data for this compound This table is based on theoretical calculations as experimental data is not available.
| Ion Species | Elemental Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₆NO₂⁺ | 194.1176 |
| [M+Na]⁺ | C₁₁H₁₅NNaO₂⁺ | 216.0995 |
| [M+K]⁺ | C₁₁H₁₅KNO₂⁺ | 232.0734 |
Tandem Mass Spectrometry (MS/MS or MSn) for Structural Subunit Identification
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the molecular ion (or a specific fragment ion) is selected and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The pattern of fragmentation provides a "fingerprint" that helps to identify the structural subunits of the molecule.
For this compound, key fragmentation pathways would be expected to involve the cleavage of the amide bond, the loss of the hydroxyethyl group, and fragmentation of the toluoyl moiety. Analysis of these fragments would allow for the unambiguous identification of the different parts of the molecule. However, specific experimental MS/MS fragmentation data for this compound is not available in the reviewed literature.
Table 2: Plausible Fragmentation Pathways for this compound This table outlines expected fragmentation patterns based on chemical principles, as experimental data is not available.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
|---|---|---|---|
| 194.1176 | 149.0600 | C₂H₅O | Loss of the hydroxyethyl group |
| 194.1176 | 119.0855 | C₃H₇NO | Cleavage yielding the p-toluoyl cation |
| 194.1176 | 91.0542 | C₄H₇NO₂ | Formation of the tropylium (B1234903) ion |
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles of this compound.
Furthermore, crystallographic analysis would reveal the nature of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the crystal lattice. The hydroxyl group (-OH) in the molecule is capable of acting as a hydrogen bond donor, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. These interactions would significantly influence the compound's physical properties. A search of crystallographic databases did not yield a solved crystal structure for this compound.
Table 3: Expected Crystallographic Data Parameters for this compound This table lists the type of data that would be obtained from an X-ray crystallography experiment, were it available.
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-N, C-C, O-H). |
| Bond Angles (°) | Angles between adjacent bonds. |
| Hydrogen Bonds | Identification of donor-acceptor pairs and their geometric parameters (distance, angle). |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic structure, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) Studies on Optimized Geometries and Energetics
DFT is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and its corresponding energy. This information is the foundation for further computational analysis. A DFT study on this compound would typically report bond lengths, bond angles, and dihedral angles of the lowest energy conformation.
Table 1: Hypothetical DFT Optimized Geometric Parameters for this compound No experimental or calculated data is available in the searched literature.
| Parameter | Value |
|---|---|
| Bond Length (C=O) | Data not available |
| Bond Length (C-N) | Data not available |
| Bond Angle (O=C-N) | Data not available |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity and Stability Assessments
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of molecular stability.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound Specific values for this compound have not been reported in the literature.
| Property | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation
NBO analysis provides a detailed picture of the electron density distribution within a molecule. It can identify significant orbital interactions, such as hyperconjugation, which contribute to molecular stability, and can quantify intramolecular charge transfer between different parts of the molecule.
Electrostatic Potential (ESP) Surface Mapping for Identification of Reactive Sites
An ESP map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Conformational Analysis and Determination of Stable Isomers
Molecules with rotatable bonds can exist in different spatial arrangements called conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For this compound, this would involve studying the rotation around the C-N and C-C single bonds.
Vibrational Frequency Calculations for Spectroscopic Correlation and Anharmonicity
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are essential for assigning experimental spectral bands to specific molecular motions and for confirming that an optimized geometry corresponds to a true energy minimum.
Lack of Publicly Available Research Data for this compound
Following a comprehensive review of available scientific literature, it has been determined that there are no specific publicly accessible research studies on the computational and theoretical investigations of the chemical compound this compound that align with the requested article structure. Extensive searches have been conducted to find data pertaining to molecular dynamics simulations and the theoretical characterization of intramolecular hydrogen bonding for this specific molecule.
While the computational methodologies outlined in the request, such as Molecular Dynamics (MD) simulations, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis, are standard techniques for characterizing chemical compounds, it appears that these methods have not been applied to this compound in published research.
Searches for relevant data have included various permutations of the compound name and associated computational chemistry terms across numerous scientific databases. The inquiries did not yield any specific studies that would provide the necessary data to populate the requested sections on conformational dynamics in different environments or the theoretical characterization of its intramolecular non-covalent interactions.
Therefore, due to the absence of specific research findings for this compound, it is not possible to generate the detailed, data-driven article as requested.
Advanced Analytical Methodologies and Quantitative Analysis of N Methyl N 2 Hydroxyethyl P Toluamide
Chromatographic Separation Techniques for Purity Assessment and Mixture Resolution
Chromatography is a fundamental technique for separating N-methyl-N-(2-hydroxyethyl)-p-toluamide from impurities and other components in a mixture. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for achieving high-resolution separation and accurate quantification.
High-performance liquid chromatography is a preferred method for the analysis of this compound due to the compound's polarity and thermal sensitivity. Method development focuses on optimizing separation efficiency, peak symmetry, and analysis time.
A common approach involves reversed-phase chromatography, which utilizes a nonpolar stationary phase (such as C18) and a polar mobile phase. The separation of this compound is achieved by carefully adjusting the mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, to control the retention time and resolution from potential impurities. researchgate.net An isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine quality control, providing simplicity and reproducibility. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, leveraging the chromophore of the p-toluamide structure. The wavelength for monitoring is selected based on the compound's maximum absorbance, often in the range of 220-270 nm, to ensure high sensitivity. researchgate.netresearchgate.net
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 50:50 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas chromatography is another valuable technique for the analysis of this compound, particularly for assessing volatile impurities. Due to the presence of a polar hydroxyl group, which can lead to poor peak shape and thermal degradation, derivatization may be employed to increase volatility and stability. However, direct injection is also feasible under optimized conditions.
The selection of an appropriate capillary column is critical for achieving good separation. A mid-polarity column, such as one with a phenyl-polysiloxane stationary phase (e.g., DB-5MS), is often suitable. medwinpublishers.com A flame ionization detector (FID) provides excellent sensitivity for organic compounds. The operational parameters, including injector temperature, oven temperature program, and carrier gas flow rate, must be carefully controlled to ensure reproducible results and prevent compound degradation. medwinpublishers.com
Hyphenated Analytical Techniques for Comprehensive Characterization
For unambiguous identification and trace-level quantification, chromatographic techniques are often coupled with mass spectrometry. These "hyphenated" methods provide a high degree of certainty by combining physical separation with mass-based detection.
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. After separation on the GC column, molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" that can be compared against spectral libraries for confident identification. medwinpublishers.com
For this compound, the mass spectrum would be expected to show a molecular ion peak along with characteristic fragment ions. Key fragmentation pathways would likely include cleavage of the amide bond to produce a p-toluoyl cation (m/z 119) and loss of the N-substituent groups. This technique is invaluable for confirming the identity of the main peak and characterizing unknown impurities. medwinpublishers.comnih.gov
Table 2: Typical GC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| GC Column | DV-5MS (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Initial 150°C, ramp to 280°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-500 m/z |
For the detection of this compound at very low concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique offers exceptional sensitivity and selectivity, making it ideal for analyzing complex samples. nih.gov The analysis typically uses an electrospray ionization (ESI) source, which is well-suited for polar molecules and creates protonated molecular ions [M+H]+.
In tandem mass spectrometry, the protonated molecule (the precursor ion) is selected in the first mass analyzer and then fragmented in a collision cell. Specific fragment ions (product ions) are then monitored by a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. researchgate.net
Spectrophotometric Methods for Quantitative Determination
UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative determination of this compound in simple solutions, such as formulations where it is the primary active ingredient. researchgate.net The method is based on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
To perform the analysis, a pure standard of the compound is dissolved in a suitable solvent (e.g., methanol or ethanol) and scanned across the UV range to determine the wavelength of maximum absorbance (λmax). researchgate.net A calibration curve is then generated by measuring the absorbance of several standard solutions of known concentrations at this λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. While rapid and simple, this method is susceptible to interference from other substances that absorb at the same wavelength. medwinpublishers.com
Table 3: Example UV-Vis Spectrophotometry Calibration Data
| Concentration (mg/L) | Absorbance at λmax |
|---|---|
| 5.0 | 0.152 |
| 10.0 | 0.301 |
| 15.0 | 0.455 |
| 20.0 | 0.605 |
| 25.0 | 0.751 |
Method Validation and Quality Assurance Protocols in Analytical Chemistry
A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific documented analytical methods, method validation data, and established quality assurance protocols for the chemical compound This compound .
Extensive searches for this specific compound did not yield scholarly articles or regulatory guidelines detailing the validation of analytical procedures for its quantitative analysis. While a considerable body of research exists for the structurally related and widely known insect repellent, N,N-diethyl-m-toluamide (DEET), the user's strict requirement to focus solely on this compound prevents the extrapolation of that data to this article.
Method validation is a critical process in analytical chemistry that demonstrates that a specific analytical method is suitable for its intended purpose. This process typically involves the evaluation of several key parameters to ensure the reliability and accuracy of the results. Quality assurance protocols are then implemented to ensure that the validated method is consistently performed to the required standards.
For a compound like this compound, a typical method validation process would involve the following parameters:
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following interactive data tables illustrate the type of data that would be generated during a method validation study for an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). However, it must be explicitly stated that the values presented are hypothetical due to the absence of published data for this compound.
Hypothetical Method Validation Parameters for the Analysis of this compound
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
| Specificity | No interference at the retention time of the analyte | Complies |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Robustness | No significant impact on results from minor variations | Complies |
Hypothetical Quality Control Sample Results
| QC Level | Target Concentration (µg/mL) | Measured Concentration (µg/mL) | Accuracy (% Recovery) |
| Low | 0.5 | 0.49 | 98.0% |
| Medium | 5.0 | 5.05 | 101.0% |
| High | 50.0 | 49.8 | 99.6% |
In the absence of specific data for this compound, any laboratory tasked with its analysis would need to develop and validate a suitable analytical method from first principles. This would involve selecting an appropriate analytical technique (e.g., HPLC-UV, GC-MS), optimizing the method parameters, and then rigorously validating the method according to established guidelines, such as those from the International Council for Harmonisation (ICH) or other relevant regulatory bodies. Subsequently, robust quality assurance protocols, including the routine analysis of quality control samples, would need to be implemented to ensure the ongoing reliability of the analytical data.
Environmental Transformation and Degradation Mechanisms of N Methyl N 2 Hydroxyethyl P Toluamide
Hydrolytic Degradation Pathways under Varying pH Conditions
No specific studies on the hydrolytic degradation of N-methyl-N-(2-hydroxyethyl)-p-toluamide under different pH conditions were found. Research on the stability of the amide bond in this particular molecule in acidic, neutral, and alkaline aqueous environments is necessary to determine its persistence and potential transformation through hydrolysis.
Photolytic Transformation Mechanisms and Photoproduct Identification
Information regarding the photolytic transformation of this compound is not available. Understanding how this compound reacts when exposed to sunlight is crucial for assessing its environmental persistence. Such studies would typically involve identifying the resulting photoproducts to fully characterize its photolytic fate.
Biochemical and Microbial Degradation Processes in Aquatic and Soil Matrices
There is a lack of research on the biochemical and microbial degradation of this compound in both aquatic and soil environments. Investigations into the microorganisms capable of metabolizing this compound and the enzymatic processes involved would be required to understand its biodegradability and potential for natural attenuation in the environment.
Identification and Characterization of Environmental Transformation Products
Due to the absence of studies on the hydrolytic, photolytic, and microbial degradation of this compound, there is no information available on its environmental transformation products. The identification and characterization of these products are essential for a complete environmental risk assessment.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-methyl-N-(2-hydroxyethyl)-p-toluamide, and how can reaction progress be effectively monitored?
- Methodological Answer : A reflux system using a toluene:water (8:2) solvent mixture under reduced pressure is recommended for synthesizing N-substituted toluamides. Reaction progress should be monitored via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, purification can involve crystallization (for solid products) or ethyl acetate extraction (for liquids), followed by solvent removal under reduced pressure .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : Nuclear magnetic resonance (¹H NMR) and liquid chromatography–mass spectrometry (LC-MS) are critical. Key features include:
- ¹H NMR : Signals for methyl groups (δ ~2.3 ppm), hydroxyethyl protons (δ ~3.5–4.0 ppm), and aromatic protons (δ ~7.2–7.8 ppm).
- LC-MS : Molecular ion peaks matching the calculated molecular weight (e.g., m/z 179.22 for related aldehydes). Confirm purity via retention time consistency and absence of by-product peaks .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : For solid products, ethanol crystallization is effective. For liquids, sequential ethyl acetate extraction (3×20 mL), drying over Na₂SO₄, and solvent evaporation under reduced pressure yield high-purity compounds. Monitor purity via melting point (e.g., 66–70°C for similar aldehydes) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the aromatic ring) affect the physicochemical properties of this compound derivatives?
- Methodological Answer : Introduce substituents like trifluoromethyl or methoxy groups to study electronic effects. Use density functional theory (DFT) to predict changes in polarity and solubility. Experimentally, compare logP values via reversed-phase HPLC and correlate with computational results. For example, electron-withdrawing groups (e.g., -CF₃) increase hydrophobicity, altering bioavailability .
Q. What are common sources of data discrepancies in the synthesis and characterization of N-substituted toluamide derivatives, and how can they be resolved?
- Methodological Answer : Contradictions often arise from:
- Reaction Scalability : Pilot-scale reactions may deviate due to heat transfer inefficiencies. Use controlled heating mantles and optimize stirring rates.
- Spectral Overlaps : In ¹H NMR, aromatic protons may overlap with solvent residues. Employ deuterated solvents and 2D NMR (e.g., COSY) for resolution .
Q. What analytical methodologies are suitable for tracking metabolic or degradation products of this compound in biological systems?
- Methodological Answer : Derivatize metabolites using N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) to enhance volatility for GC-MS analysis. Use Agilent 7890 GC coupled with a 5977 MS detector, and monitor fragment ions specific to hydroxyethyl or toluamide moieties. Validate via isotopic labeling or tandem MS (MS/MS) .
Q. How can computational tools predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer : Employ molecular dynamics (MD) simulations to assess conformational stability in aqueous vs. organic solvents. Use quantum mechanical calculations (e.g., Gaussian 16) to predict hydrolysis susceptibility at the amide bond. Validate with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
